Product packaging for Benfotiamine(Cat. No.:)

Benfotiamine

Cat. No.: B8050920
M. Wt: 466.4 g/mol
InChI Key: BTNNPSLJPBRMLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benfotiamine (S-benzoylthiamine O-monophosphate) is a synthetic, fat-soluble derivative of thiamine (vitamin B1) with significantly greater bioavailability than water-soluble thiamine salts . It is extensively utilized in biomedical research for its ability to modulate key biochemical pathways, particularly those involved in glucose metabolism and cellular stress. Its primary research value lies in its role as a potent activator of the enzyme transketolase, a key component of the pentose phosphate pathway . By enhancing transketolase activity, this compound redirects glycolytic metabolites, thereby reducing the accumulation of triosephosphates and inhibiting the formation of advanced glycation end-products (AGEs) . This mechanism is a major focus of investigation in models of diabetic complications. Research applications for this compound primarily include the study of diabetic complications, such as sensorimotor polyneuropathy, retinopathy, and nephropathy . It is also a valuable tool in neuroscience research, with studies exploring its potential neuroprotective effects in models of Alzheimer's disease, where it has been shown to reduce amyloid-beta deposition and tau protein phosphorylation . Additional areas of scientific inquiry include its effects on endothelial dysfunction, oxidative stress, and inflammatory pathways . Researchers should note that this compound has very low solubility in water or other aqueous solvents . It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23N4O6PS B8050920 Benfotiamine

Properties

IUPAC Name

S-[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] benzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNNPSLJPBRMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N4O6PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045433
Record name Benfotiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22457-89-2
Record name Benfotiamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22457-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benfotiamine [INN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022457892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benfotiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benfotiamine
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Record name BENFOTIAMINE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benfotiamine can be synthesized using various methods. One common method involves the reaction of thiamine nitrate with phosphoric acid, benzoyl chloride, and phosphorus trichloride. The process includes the following steps :

  • Thiamine nitrate is reacted with phosphoric acid and phosphorus trichloride to produce a pyrophosphoric acid solution and hydrogen chloride gas.
  • The hydrogen chloride gas is then reacted with thiamine nitrate to produce a thiamine hydrochloride solution.
  • The thiamine hydrochloride solution is reacted with pyrophosphoric acid to obtain a monophosphothiamine crude product.
  • The crude product is dissolved, and benzoyl chloride is added to complete the reaction, resulting in this compound crystals.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes purification steps to obtain different crystalline forms of this compound, such as A, B, C, D, and E crystal forms . These forms are obtained by varying the ratios of solvents and purification methods.

Chemical Reactions Analysis

Types of Reactions: Benfotiamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Thioesterases in the liver.

    Dephosphorylation: Ecto-alkaline phosphatases in the intestinal mucosa.

Major Products Formed:

Scientific Research Applications

Diabetic Complications

Benfotiamine has been extensively studied for its role in managing complications associated with diabetes, including:

  • Diabetic Neuropathy : Research indicates that this compound supplementation can improve nerve function and reduce neuropathic pain in diabetic patients. A study showed that high-dose this compound (300 mg/day) over 12 months had positive effects on nerve conduction velocity (NCV) .
  • Retinopathy : this compound has demonstrated protective effects against diabetic retinopathy by reducing retinal oxidative stress and inflammation .
  • Nephropathy : Clinical trials suggest that this compound may help preserve kidney function in diabetic patients by lowering the levels of AGEs .

Neurodegenerative Diseases

This compound's neuroprotective properties have led to investigations into its efficacy in treating cognitive decline and Alzheimer's disease (AD):

  • Alzheimer's Disease : A 12-month pilot study indicated that participants receiving this compound experienced a slower rate of cognitive decline compared to those on placebo, as measured by the Alzheimer’s Disease Assessment Scale-Cognitive Subscale . Additionally, this compound reduced amyloid plaque formation and phosphorylated tau levels in animal models of AD .
  • Cognitive Impairment : The BenfoTeam study is currently evaluating whether increasing blood thiamine levels through this compound can slow cognitive decline in individuals with Mild Cognitive Impairment (MCI) .

Cardiovascular Health

This compound has shown potential benefits in cardiovascular health by reducing oxidative stress and inflammation in endothelial cells. Its ability to enhance nitric oxide production may improve vascular function and reduce the risk of cardiovascular diseases .

Case Studies and Clinical Trials

StudyPopulationInterventionOutcome
This compound for Diabetic Neuropathy60 diabetic patients300 mg/day for 12 monthsImproved NCV; reduced neuropathic symptoms
This compound in Alzheimer’s DiseaseEarly AD patients12-month treatmentSlower cognitive decline; reduced amyloid plaques
This compound for Diabetic RetinopathyDiabetic patientsHigh-dose supplementationReduced retinal oxidative stress; improved vision outcomes

Safety Profile

This compound is generally well-tolerated with a favorable safety profile. Clinical trials have reported minimal side effects, making it a viable option for long-term use in various populations, including those with diabetes and neurodegenerative conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bioavailability and Pharmacokinetics

Benfotiamine’s absorption involves dephosphorylation by intestinal ecto-alkaline phosphatases to S-benzoylthiamine, which passively diffuses into cells. In contrast, thiamine HCl relies on active transport via thiamine transporters (e.g., THTR1/2), limiting its uptake at high doses . Pharmacokinetic studies show:

Compound Bioavailability (vs. Thiamine HCl) Peak Plasma Thiamine Levels Key Metabolic Pathway
This compound 3.6× higher 5× higher Dephosphorylation → S-benzoylthiamine
Thiamine HCl Baseline (100%) Baseline Active transport via THTR1/2
Sulbutiamine ~2× higher ~2× higher Hydrolysis to thiamine
Fursultiamine ~1.5× higher ~1.5× higher Hydrolysis to thiamine

This compound achieves sustained tissue distribution, particularly in the liver, kidneys, and brain, due to its lipophilicity . Sulbutiamine and fursultiamine (disulfide derivatives) show moderate bioavailability improvements but lack this compound’s non-enzymatic effects on oxidative stress and gene expression .

Mechanistic Differences

  • Thiamine HCl: Primarily functions as a cofactor in ThDP-dependent enzymes (e.g., transketolase, pyruvate dehydrogenase). Limited antioxidant or anti-inflammatory activity at physiological doses .
  • This compound: Enhances mitochondrial glucose oxidation by 35–70% in human myotubes, unlike thiamine . Downregulates NADPH oxidase 4 (NOX4), reducing reactive oxygen species (ROS) production . Inhibits NF-κB and MAPK pathways, attenuating inflammation and apoptosis . Reduces AGEs by 30–50% in diabetic models, outperforming thiamine HCl in glycation inhibition .
  • Sulbutiamine : Primarily increases cerebral thiamine levels but lacks this compound’s antiglycation and antitumor effects. In tumor models, sulbutiamine failed to reduce tumor volume, unlike this compound .

Therapeutic Efficacy

Condition This compound Effect Comparison with Other Derivatives
Diabetic Neuropathy Reduces pain and oxidative stress in clinical trials Thiamine HCl ineffective at equivalent doses
Alzheimer’s Disease Lowers amyloid plaques, improves cognition in mice Fursultiamine lacks amyloid-reducing effects
Inflammation Suppresses NF-κB and cytokine release in microglia Sulbutiamine has no reported anti-inflammatory action
Cancer Induces paraptosis in leukemia cells No antitumor activity reported for thiamine HCl

Unique Properties of this compound

  • Antioxidant Capacity : this compound increases glutathione levels by 40% in stressed models, whereas thiamine HCl shows negligible effects .
  • Neuroprotection : In Alzheimer’s models, this compound reduces phosphorylated tau and improves memory by modulating GSK-3 activity, independent of thiamine’s cofactor role .
  • Tissue-Specific Uptake : Unlike dibenzoylthiamine, this compound preferentially accumulates in peripheral nerves and the liver, enhancing its metabolic and neuropathic benefits .

Biological Activity

Benfotiamine is a synthetic derivative of thiamine (vitamin B1) that has gained attention for its enhanced bioavailability and potential therapeutic effects in various medical conditions, particularly those related to oxidative stress and inflammation. It has been studied for its role in neuroprotection, diabetes complications, and cognitive decline.

  • Anti-inflammatory Effects : this compound has been shown to inhibit inflammatory responses in activated microglia, which are crucial in neurodegenerative diseases. It reduces the production of pro-inflammatory mediators such as TNF-α and IL-6 while increasing anti-inflammatory IL-10 levels. This is achieved through the suppression of signaling pathways like ERK1/2, JNK, and Akt/PKB, as well as the inhibition of NF-κB translocation into the nucleus .
  • Neuroprotection : In animal models, this compound has demonstrated neuroprotective properties by activating the Nrf2/ARE pathway, reducing amyloid plaque formation, and improving cognitive functions. It has been effective in transgenic models of Alzheimer’s disease (AD), where it diminishes tau tangles and phosphorylated tau levels .
  • Oxidative Stress Reduction : this compound enhances antioxidant defenses by modulating superoxide dismutase (SOD) activity, thereby reducing oxidative damage in muscle tissues during exercise . This antioxidant effect is significant for conditions characterized by oxidative stress, such as diabetic complications.

1. Cognitive Decline in Alzheimer's Disease

A study involving patients with mild cognitive impairment (MCI) showed that this compound treatment led to a 43% lower increase in cognitive decline compared to placebo. The treatment was particularly effective in non-carriers of the APOE ε4 allele, suggesting a potential genetic influence on treatment efficacy .

2. Diabetic Peripheral Neuropathy

In a clinical trial with type 1 diabetes patients, long-term this compound supplementation (300 mg/day for 24 months) resulted in increased thiamine levels but did not significantly affect peripheral nerve function or inflammatory markers . However, other short-term studies indicated improvements in symptomatic scores related to diabetic polyneuropathy.

3. Case Studies

Recent case studies highlighted the beneficial effects of combining this compound with methylcobalamin in managing symptoms of diabetic peripheral neuropathy (DPN). Patients reported significant relief after treatment, indicating a potential therapeutic strategy for chronic neuropathic pain associated with diabetes .

Comparative Data Table

Study Population Dosage Duration Outcome
LPS-stimulated microgliaNot specifiedIn vitroReduced pro-inflammatory mediators
Alzheimer’s patients300 mg/day12 monthsLess cognitive decline
Type 1 diabetes patients300 mg/day24 monthsNo significant change in nerve function
DPN patients300 mg + 1 mg methylcobalamin12 weeksSignificant symptom relief

Q & A

What are the primary biochemical mechanisms through which benfotiamine exerts its therapeutic effects in diabetic complications?

Answer: this compound modulates multiple pathways implicated in diabetic complications, including:

  • Inhibition of advanced glycation end products (AGEs): By activating transketolase, this compound redirects glycolytic metabolites (e.g., fructose-6-phosphate) toward the pentose phosphate pathway, reducing AGE precursors like methylglyoxal .
  • Antioxidant activity: It directly scavenges reactive oxygen species (ROS) and enhances glutathione (GSH) synthesis, mitigating oxidative stress .
  • Suppression of inflammatory pathways: this compound inhibits NF-κB activation and downstream pro-inflammatory cytokines (e.g., TNF-α, IL-1β) .
    Methodological Insight: Key assays include HPLC for AGE quantification, ELISA for cytokine profiling, and Western blotting for pathway proteins (e.g., PKC, NF-κB) .

How do researchers address discrepancies in this compound's reported induction of paraptosis versus apoptosis in leukemia cell lines?

Answer: Discrepancies arise from cell-specific sensitivity and pharmacokinetic factors:

  • Paraptosis induction: Sensitive cells (e.g., HL-60) show cytoplasmic vacuolization and JNK1/2 activation, assessed via Giemsa staining and phospho-specific antibodies .
  • Resistance mechanisms: Insufficient ecto-alkaline phosphatase or reduced folate carrier-1 (RFC-1) expression limits intracellular this compound accumulation in resistant lines (e.g., THP-1) .
    Methodological Insight: Use proteomic screens (e.g., gene expression arrays) to identify markers like ecto-alkaline phosphatase activity or RFC-1 levels. Validate with flow cytometry for cell permeability .

What experimental models are commonly used to evaluate this compound's efficacy in neurodegenerative diseases?

Answer: Preclinical models include:

  • Transgenic mice (APP/PS1): Assess cognitive decline (Morris water maze), amyloid-β plaques (immunohistochemistry), and tau phosphorylation (Western blot) .
  • Human trials: Measure cognitive outcomes (ADAS-Cog, CDR scores) and brain glucose metabolism (FDG-PET) in mild cognitive impairment (MCI) or Alzheimer’s disease (AD) cohorts .
    Methodological Insight: Longitudinal designs (≥12 months) with stratified randomization (e.g., APOEɛ4 carrier status) are critical for clinical relevance .

What methodological considerations are critical when designing longitudinal clinical trials to assess this compound's impact on cognitive decline?

Answer: Key considerations include:

  • Outcome measures: Primary endpoints like ADAS-Cog for cognition; secondary biomarkers (FDG-PET for cerebral glucose metabolism, plasma AGEs) .
  • Dosage optimization: Trials use 300–600 mg/day, with higher doses showing stronger effects on neuropathy and AGE reduction .
  • Confounding factors: Control for glycemic status (HbA1c) and comorbidities. Use placebo-controlled, double-blind designs .
    Methodological Insight: Employ adaptive trial designs to adjust dosing based on interim biomarker analyses (e.g., AGE levels) .

How is transketolase activity measured in studies investigating this compound's role in diabetic nephropathy?

Answer: Transketolase activity is quantified via:

  • Enzymatic assays: Measure ribose-5-phosphate production spectrophotometrically .
  • Tissue-specific analysis: Immunohistochemistry or qPCR in renal glomeruli to assess enzyme upregulation .
    Methodological Insight: Pair with urinary albumin excretion (UAE) and glomerular filtration rate (GFR) to correlate enzymatic activity with nephropathy progression .

What in vitro and in vivo approaches are used to elucidate this compound's bioavailability and tissue distribution?

Answer:

  • In vitro: Cell permeability assays (Caco-2 monolayers) with LC-MS/MS to measure intact this compound and metabolites (S-benzoylthiamine) .
  • In vivo: Pharmacokinetic studies in rodents, measuring plasma and tissue thiamine levels post-administration. Human trials use stable isotope tracing .
    Methodological Insight: Dephosphorylation efficiency (via ecto-alkaline phosphatase) is a key variable; inhibit phosphatases to study prodrug activation .

What are the key outcome measures in clinical trials assessing this compound for diabetic neuropathy?

Answer:

  • Clinical scores: Neuropathy Symptom Score (NSS), vibration perception threshold .
  • Electrophysiology: Nerve conduction velocity (NCV) .
  • Biomarkers: AGEs (ELISA), oxidative stress markers (MDA, GSH) .
    Methodological Insight: Use composite endpoints (e.g., symptom reduction + biomarker normalization) to capture multifactorial benefits .

How do researchers differentiate between this compound's direct antioxidant effects and its modulation of enzymatic pathways in oxidative stress models?

Answer:

  • Direct effects: Assess ROS scavenging via DCFH-DA fluorescence or electron spin resonance (ESR) .
  • Enzymatic modulation: Knockdown models (siRNA for transketolase) or inhibitors (oxythiamine) to isolate pathway contributions .
    Methodological Insight: Combine gene-editing tools with redox-sensitive dyes to dissect mechanisms .

What proteomic or genomic strategies are proposed to identify cellular sensitivity markers to this compound in leukemia research?

Answer:

  • Proteomics: SILAC or TMT labeling to quantify ecto-alkaline phosphatase or RFC-1 expression .
  • CRISPR screens: Identify genes (e.g., SLC19A2) modulating this compound uptake .
    Methodological Insight: Validate hits with functional assays (e.g., phosphatase activity assays) and patient-derived xenografts .

What dosage ranges have been employed in clinical trials of this compound, and how are they optimized?

Answer:

  • Neuropathy: 300–600 mg/day, with 600 mg showing superior pain reduction and nerve function .
  • Nephropathy: 150–300 mg/day, adjusted based on UAE and transketolase activity .
    Methodological Insight: Conduct dose-escalation studies with pharmacokinetic-pharmacodynamic (PK-PD) modeling to optimize regimens .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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